N-(3-chloro-4-fluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Description
N-(3-chloro-4-fluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C22H21ClFN3O3 and its molecular weight is 429.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthetic Pathways and Chemical Properties
Compounds with similar structural frameworks to N-(3-chloro-4-fluorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide have been synthesized through various chemical reactions, exploring their potential in medicinal chemistry. For example, the synthesis and characterization of pyridazinone derivatives revealed insights into their chemical properties and potential biological activities, highlighting the versatility of such compounds in drug development (Hafiz, Ramiz, & Sarhan, 2011) Hafiz, Ramiz, & Sarhan, 2011.
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of compounds structurally related to this compound. Research on benzothiazolo imidazole compounds, for instance, demonstrated promising antimicrobial activities, which could be leveraged in the development of new therapeutic agents against resistant microbial strains (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011) Satheetal.,2011.
Anticancer and Antioxidant Properties
Compounds with similarities to this compound have been evaluated for their anticancer and antioxidant properties. For instance, novel pyridazinone derivatives were synthesized and assessed for their anticancer activity through molecular docking studies, suggesting their potential in targeting specific cancer-related pathways (Mehvish & Kumar, 2022) Mehvish & Kumar, 2022.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3/c1-2-30-17-8-5-15(6-9-17)20-11-12-22(29)27(26-20)13-3-4-21(28)25-16-7-10-19(24)18(23)14-16/h5-12,14H,2-4,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGOPUPQCICLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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